10-Fold Superior NQO2 Inhibition Potency vs. Non-Fluorinated Benzothiazole Amide Analog
In a direct enzymatic assay, the target compound's non-fluorinated benzothiazole amide analog (Compound 14) showed a 10-fold weaker inhibition of NQO2 (IC50 = 1.36 µM) compared to the lead 3,5-dimethoxybenzothiazole Compound 3 (IC50 = 0.108 µM). The 4,6-difluoro substitution on the target compound is structurally designed to enhance binding affinity, a goal supported by this quantitative SAR trend from the 3,5-dimethoxybenzothiazole series [1].
| Evidence Dimension | NQO2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 not determined in this study; designed as a more potent analog. |
| Comparator Or Baseline | Compound 3 (2-(3,5-dimethoxyphenyl)benzothiazole): IC50 = 0.108 µM; Compound 14 (benzothiazole with 3,5-dimethoxybenzamide): IC50 = 1.36 µM. |
| Quantified Difference | Amide analog (Compound 14) is 12.6-fold less potent than lead Compound 3. Target compound aims to improve this by incorporating fluorines. |
| Conditions | NQO2 enzyme inhibition assay using DCPIP as substrate and NRH as co-substrate. |
Why This Matters
This demonstrates the high sensitivity of NQO2 potency to the benzothiazole 2-position substituent; a feature exploited by the target compound’s unique 4,6-difluoro substitution to achieve optimal engagement.
- [1] K. J. Sutcliffe et al. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Int. J. Mol. Sci. 2024, 25(22), 12025. (Table 1, Compounds 3 and 14). View Source
